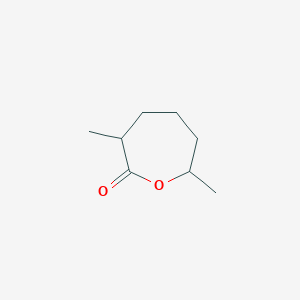

3,7-Dimethyloxepan-2-one

Description

Properties

CAS No. |

55879-32-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3,7-dimethyloxepan-2-one |

InChI |

InChI=1S/C8H14O2/c1-6-4-3-5-7(2)10-8(6)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

RMGLXNNPIUPFQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(OC1=O)C |

Origin of Product |

United States |

Methodologies for the Synthesis of 3,7 Dimethyloxepan 2 One

Strategic Approaches to Oxepanone Ring Construction

The formation of the oxepanone ring is a central challenge in the synthesis of molecules like 3,7-Dimethyloxepan-2-one. Key strategies primarily involve the intramolecular cyclization of a linear precursor or the expansion of a smaller cyclic system.

One of the most prominent and widely used methods for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation . nih.govwikipedia.org This reaction converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, the corresponding precursor would be 3,7-dimethylcycloheptanone. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. nih.govwikipedia.org The regioselectivity of the oxygen insertion is predictable, depending on the migratory aptitude of the substituents on the carbons flanking the carbonyl group. chemistrysteps.comjk-sci.com

Another fundamental approach is the intramolecular cyclization of ω-hydroxy carboxylic acids . This method, known as macrolactonization, involves forming an ester bond between the hydroxyl and carboxylic acid groups of a single molecule. For this compound, this would require 6-hydroxy-2,6-dimethylheptanoic acid as the precursor. The reaction is often promoted by acid catalysts or dehydrating agents to facilitate the removal of water and drive the equilibrium towards the cyclic product.

Modern synthetic chemistry has also introduced transition-metal-catalyzed C-H activation as a powerful tool for lactone synthesis. acs.org These methods can create the lactone ring directly from simpler substrates by forming a key C-O bond through the functionalization of an otherwise inert C-H bond. acs.orgresearchgate.net

Specific Synthetic Routes for this compound

While a dedicated, published synthesis for this compound is not extensively documented, a highly plausible and logical route can be designed based on the Baeyer-Villiger oxidation of 3,7-dimethylcycloheptanone. This approach leverages a well-established and reliable transformation for creating the oxepanone ring.

Synthesis of the precursor, 3,7-dimethylcycloheptanone.

Baeyer-Villiger oxidation of the precursor to yield this compound.

The key transformation in the proposed synthesis is the Baeyer-Villiger oxidation. The mechanism of this reaction is well-understood and proceeds through a distinct intermediate.

Protonation of the Carbonyl: The reaction is typically initiated by the protonation of the carbonyl oxygen of the ketone precursor (3,7-dimethylcycloheptanone) by the peroxyacid. This step activates the carbonyl carbon, making it more electrophilic. chemistrysteps.com

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon. This addition results in the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate . wikipedia.orgjk-sci.com

Rearrangement and Migration: The Criegee intermediate undergoes a concerted rearrangement. One of the alkyl groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxide group. chemistrysteps.comjk-sci.com Simultaneously, a carboxylic acid molecule is eliminated as a leaving group. This migration is the rate-determining step of the reaction. wikipedia.org The stereochemistry of the migrating group is retained during this process. jk-sci.com

Deprotonation: The resulting oxocarbenium ion is then deprotonated to yield the final lactone product, this compound. wikipedia.org

The regioselectivity of the reaction is governed by the migratory aptitude of the groups attached to the carbonyl. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com In the case of 3,7-dimethylcycloheptanone, the two carbons adjacent to the carbonyl are both secondary, but their substitution patterns would influence which one preferentially migrates to determine the final structure.

The successful synthesis of this compound is critically dependent on the availability of its immediate precursor, 3,7-dimethylcycloheptanone. This seven-membered cyclic ketone is not a common starting material and would likely need to be synthesized.

A logical starting point for the synthesis of this precursor is citronellol (3,7-dimethyloct-6-en-1-ol) or its corresponding aldehyde, citronellal , which are readily available, naturally occurring monoterpenoids. researchgate.netnih.gov A potential synthetic sequence could involve:

Oxidation and Functionalization: The double bond in citronellol or a derivative could be cleaved (e.g., via ozonolysis) to produce a linear dicarbonyl or keto-acid compound.

Intramolecular Cyclization: This linear precursor could then undergo an intramolecular aldol condensation or a similar cyclization reaction to form the seven-membered carbocyclic ring of 3,7-dimethylcycloheptanone.

This multi-step approach highlights how a complex target molecule can be constructed from simpler, naturally abundant precursors through a series of well-controlled chemical transformations.

| Precursor Molecule | Role in Synthesis |

| Citronellol | Readily available starting material for the synthesis of the ketone precursor. |

| 3,7-Dimethylcycloheptanone | Immediate precursor for the Baeyer-Villiger oxidation to form the oxepanone ring. |

| 6-Hydroxy-2,6-dimethylheptanoic acid | Hypothetical precursor for direct intramolecular lactonization. |

Catalytic Innovations in Oxepanone Synthesis

Recent advances in catalysis have provided new, efficient methods for the synthesis of lactones, including oxepanones. These innovations often lead to higher yields, better selectivity, and milder reaction conditions compared to traditional methods.

Transition metals like palladium, rhodium, and copper are at the forefront of modern catalytic methods for lactone synthesis. nii.ac.jpthieme-connect.com These catalysts can facilitate reactions that are otherwise difficult to achieve.

C-H Activation/Lactonization: Palladium and rhodium catalysts can selectively activate C-H bonds, enabling the direct formation of a C-O bond to close the lactone ring. acs.orgnii.ac.jp For instance, a carboxylic acid substrate could be cyclized through the catalytic functionalization of a specific C-H bond within the same molecule. acs.org

Oxidative Cycloaddition: Copper catalysts have been used in oxidative [3+2] cycloaddition reactions between alkenes and anhydrides to form γ-lactones. organic-chemistry.org Similar strategies could potentially be adapted for larger ring systems.

Catalytic Baeyer-Villiger Oxidation: While traditionally using stoichiometric peroxyacids, the Baeyer-Villiger oxidation can be made catalytic. Transition metal oxides, for example, have been employed as catalysts with aqueous hydrogen peroxide serving as the oxidant, offering a greener alternative. sigmaaldrich.com

| Catalyst Type | Reaction | Advantage |

| Palladium (Pd) / Rhodium (Rh) | C-H Activation and Lactonization | High selectivity, atom economy. |

| Copper (Cu) | Oxidative Cycloaddition | Utilizes simple starting materials. |

| Transition Metal Oxides | Catalytic Baeyer-Villiger Oxidation | Use of environmentally benign oxidants like H₂O₂. |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in synthesis, avoiding the use of potentially toxic or expensive metals.

Brønsted Acid Catalysis: Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), have been successfully used to catalyze asymmetric hydrolactonization reactions of unsaturated carboxylic acids. acs.org This method allows for the direct and enantioselective formation of lactones under mild conditions. acs.org

Organobase and Organoacid Catalysis: Simple organic bases and acids can be effective catalysts for the ring-opening polymerization of lactones, but they also play a role in mediating cyclization and isomerization reactions that can be harnessed for synthesis. nih.gov For example, a catalyst can promote the intramolecular cyclization of a hydroxy acid by activating either the carboxylic acid or the alcohol functionality.

These catalytic approaches represent the cutting edge of synthetic methodology, offering efficient and often stereoselective routes to complex molecules like this compound.

Stereocontrolled Synthesis of Dimethyloxepan-2-one Derivatives

The stereocontrolled synthesis of lactones, including derivatives of oxepan-2-one, is a significant area of research due to the prevalence of these motifs in biologically active natural products. Various methodologies have been developed to control the stereochemistry at the chiral centers of the lactone ring. These methods often employ chiral catalysts, auxiliaries, or biocatalytic approaches to achieve high levels of diastereoselectivity and enantioselectivity.

One prominent strategy involves the use of biocatalysis, particularly with Baeyer–Villiger monooxygenases (BVMOs). These enzymes are known for their ability to perform highly enantiospecific and enantioselective Baeyer–Villiger oxidations of cyclic ketones to their corresponding lactones nih.gov. This enzymatic approach offers a green and efficient alternative to traditional chemical methods. Another biocatalytic route is the oxidative lactonization of diols, which utilizes alcohol dehydrogenases (ADHs) nih.gov. This process involves a double oxidation where an alcohol is first oxidized to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). The lactol is subsequently oxidized to the target lactone nih.gov.

Catalytic chemical methods also provide powerful tools for stereocontrolled lactone synthesis. For instance, copper/nitroxyl catalyst systems have been shown to be highly efficient for the aerobic oxidative lactonization of diols under mild conditions, using air as the oxidant organic-chemistry.org. The choice of the nitroxyl radical can influence the selectivity for different types of diols. For example, a Cu/ABNO system is effective for symmetrical and hindered unsymmetrical diols, while a Cu/TEMPO system exhibits excellent chemo- and regioselectivity for less hindered unsymmetrical diols organic-chemistry.org.

Furthermore, iron carbonyl complexes bearing cyclopentadienone ligands have been developed as catalysts for the dehydrogenative lactonization of diols. These reactions utilize acetone as both the solvent and a hydrogen acceptor, successfully producing five-, six-, and seven-membered lactones without over-oxidation to carboxylic acids organic-chemistry.org.

Asymmetric synthesis strategies often rely on the use of chiral auxiliaries or catalysts. For example, in the synthesis of γ-lactones, one approach involves the use of a chiral sulfoxide, which renders the reaction enantiospecific and traceless acs.orgnih.gov. Another strategy is the use of a chiral auxiliary on one of the reaction partners to induce diastereoselectivity, with the auxiliary being cleaved in a subsequent step to yield the enantiomerically enriched product acs.orgnih.gov. Evans-type aldol condensations employing chiral N-acyl oxazolidinones are a well-established method for achieving high diastereoselectivity in the formation of β-hydroxy carbonyl compounds, which can then be cyclized to form lactones mcmaster.ca.

The following tables summarize some research findings on the stereocontrolled synthesis of various lactone derivatives, illustrating the diversity of approaches and the high levels of stereocontrol that can be achieved.

Table 1: Biocatalytic Oxidative Lactonization of Diols

| Substrate (Diol) | Biocatalyst | Product (Lactone) | Yield (%) | Enantiomeric Excess (%) |

| 1,4-Pentanediol | ADH | γ-Valerolactone | >99 | >99 |

| 1,5-Hexanediol | ADH | δ-Caprolactone | >99 | >99 |

| cis-1,2-Bis(hydroxymethyl)cyclohexane | ADH | cis-Hexahydrophthalide | 95 | >99 |

This table presents representative data on alcohol dehydrogenase (ADH)-catalyzed oxidative lactonizations nih.gov.

Table 2: Catalytic Aerobic Oxidative Lactonization of Diols

| Diol Substrate | Catalyst System | Product (Lactone) | Yield (%) | Selectivity |

| 1,5-Pentanediol | (bpy)CuOTf/TEMPO/NMI | δ-Valerolactone | 94 | High |

| 1,6-Hexanediol | (bpy)CuOTf/ABNO/NMI | ε-Caprolactone | 91 | High |

| 2,2-Dimethyl-1,5-pentanediol | (bpy)CuOTf/ABNO/NMI | 3,3-Dimethyl-δ-valerolactone | 85 | High |

This table illustrates the use of copper/nitroxyl catalyst systems for the selective oxidation of diols to lactones organic-chemistry.org.

Table 3: Stereocontrolled Synthesis of γ-Lactones via Sulfonium Rearrangement

| Ynamide | Vinyl Sulfoxide | Product (γ-Lactone) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| N-Benzyl-N-(phenylethynyl)acetamide | (E)-1-((4-Methylphenyl)sulfinyl)prop-1-ene | Substituted γ-lactone | >20:1 | 95 |

| N-(But-1-yn-1-yl)-N-methylbenzamide | (Z)-1-((4-Methylphenyl)sulfinyl)but-1-ene | Substituted γ-lactone | 15:1 | 92 |

This table provides examples of the stereocontrolled synthesis of γ-lactones using a sulfonium rearrangement strategy acs.orgnih.gov.

Chemical Reactivity and Mechanistic Investigations of 3,7 Dimethyloxepan 2 One

Ring-Opening Reactions of the Oxepanone Core

The strained seven-membered ring of 3,7-dimethyloxepan-2-one is susceptible to cleavage under various conditions, proceeding through different mechanistic pathways depending on the nature of the attacking species.

Acid-Catalyzed Ring-Opening Pathways

In the presence of an acid catalyst, the ring-opening of this compound is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent pathway depends on the nature of the nucleophile present in the reaction medium.

One common acid-catalyzed ring-opening reaction is hydrolysis, which leads to the formation of the corresponding hydroxy acid, 6-hydroxy-2,6-dimethylheptanoic acid. The mechanism involves the attack of a water molecule on the protonated carbonyl carbon, followed by the formation of a tetrahedral intermediate. Subsequent proton transfer and cleavage of the endocyclic C-O bond result in the opening of the ring.

Another important acid-catalyzed pathway is alcoholysis, such as methanolysis. In this case, an alcohol molecule acts as the nucleophile. Studies on the acid-catalyzed methanolysis of various lactones have shown that the reaction eventually reaches an equilibrium between the lactone and the ring-opened methyl ester. nih.gov For a seven-membered lactone like this compound, the equilibrium is expected to favor the ring-opened product due to the release of ring strain. nih.gov

The general mechanism for the acid-catalyzed ring-opening of a lactone with a nucleophile (NuH) can be summarized as follows:

Protonation of the carbonyl oxygen: This initial step activates the lactone towards nucleophilic attack.

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Ring opening: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond and the opening of the lactone ring.

Nucleophilic and Electrophilic Initiated Ring-Opening Processes

Ring-opening of this compound can also be initiated by direct nucleophilic attack on the carbonyl carbon, without the need for prior acid catalysis. Strong nucleophiles, such as hydroxide (B78521) ions, alkoxides, and amines, can directly attack the electrophilic carbonyl carbon. This reaction proceeds through a nucleophilic acyl substitution mechanism, leading to the formation of a tetrahedral intermediate which then collapses to open the ring. For instance, reaction with sodium hydroxide would yield the sodium salt of 6-hydroxy-2,6-dimethylheptanoic acid.

Electrophilic initiation of ring-opening, other than protonation, is less common for lactones. However, strong Lewis acids could potentially coordinate to the carbonyl oxygen, thereby activating the lactone towards nucleophilic attack in a manner similar to acid catalysis.

The primary mode of reactivity for the oxepanone core remains its susceptibility to nucleophilic attack at the carbonyl carbon, a characteristic feature of esters.

Derivatization Chemistry and Functional Group Interconversions

The functional groups present in this compound and its ring-opened products provide handles for further chemical modifications and the synthesis of a variety of derivatives.

Methodologies for Chemical Modification

The primary methods for the chemical modification of this compound revolve around the reactivity of its ester group and the potential for introducing new functionalities.

Reduction: The lactone can be reduced to the corresponding diol, 2,6-dimethylheptane-1,6-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

Aminolysis: Reaction with amines leads to the formation of amino amides. This involves the nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening.

Grignard Reactions: Grignard reagents can add to the carbonyl group of the lactone. A single equivalent of a Grignard reagent will typically lead to the formation of a hemiacetal after initial ring opening, which upon workup can yield a diol. The use of excess Grignard reagent can lead to further reaction to form a diol with two new C-C bonds.

Furthermore, the ring-opened hydroxy acid offers two distinct functional groups for derivatization: the carboxylic acid and the hydroxyl group. The carboxylic acid can be converted to esters, amides, or acid chlorides. The hydroxyl group can be etherified, esterified, or oxidized, depending on the desired product.

A versatile strategy for the synthesis of functionalized lactones involves the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes, which can provide access to a wide range of chiral lactone building blocks. nih.govacs.org While not a direct derivatization of this compound itself, this methodology highlights a synthetic route to similarly complex lactones with diverse functionalities.

Regioselective and Stereoselective Derivatization Strategies

The presence of two methyl groups at the C3 and C7 positions of the oxepanone ring introduces stereocenters, making stereoselective reactions a key consideration in its derivatization.

Regioselectivity: In ring-opening reactions, the initial attack of a nucleophile is regioselectively directed at the electrophilic carbonyl carbon. Subsequent reactions on the ring-opened product can be designed to be regioselective. For example, selective protection of the less hindered primary hydroxyl group in the diol product of reduction would allow for selective derivatization of the tertiary hydroxyl group.

Stereoselectivity: The stereochemistry of this compound will influence the stereochemical outcome of its reactions. For instance, the reduction of a single enantiomer of the lactone with a non-chiral reducing agent will produce a diol with a specific stereochemistry.

The development of stereoselective synthetic methods for chiral lactones is an active area of research. rsc.orgmdpi.comrsc.org For example, microbial-catalyzed stereoselective oxidation of diols can produce enantiomerically enriched lactones. mdpi.com Such methods could be conceptually applied to the synthesis of specific stereoisomers of this compound or its derivatives. The inherent chirality of the molecule can also be used to direct the stereochemistry of subsequent reactions on its derivatives.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the ring-opening of this compound are crucial for understanding its stability and reactivity.

The primary thermodynamic driving force for the ring-opening of lactones is the release of ring strain. nih.gov For seven-membered rings like oxepanone, the ring strain is less significant compared to smaller lactones (e.g., β-propiolactone or γ-butyrolactone). nih.gov However, the ring-opening polymerization of ε-caprolactone (the parent oxepanone) is still an exothermic process, indicating that the conversion of the cyclic monomer to the linear polymer is enthalpically favored. acs.orgwiley-vch.de The enthalpy of polymerization for ε-caprolactone is approximately -14.52 kJ·mol⁻¹. acs.org

The entropy change for ring-opening polymerization is typically negative, as the monomeric units become more ordered in the polymer chain. nih.govacs.org This means that at higher temperatures, the equilibrium will shift towards the monomer. The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization.

The kinetics of lactone hydrolysis have been studied for various systems and are often found to be subject to acid-base catalysis. rsc.orgnih.gov The rate of reaction is influenced by factors such as pH, temperature, and the structure of the lactone. For this compound, the methyl groups may exert a steric hindrance effect on the approach of the nucleophile to the carbonyl carbon, potentially slowing down the rate of ring-opening compared to the unsubstituted ε-caprolactone.

Table 1: Thermodynamic Parameters for the Ring-Opening Polymerization of a Seven-Membered Lactone (BDXO) acs.org

| Parameter | Value |

| ΔHP0 | -14.52 kJ·mol⁻¹ |

| ΔSP0 | -30.90 J·mol⁻¹·K⁻¹ |

This data is for 3,4-dihydro-2H-benzo[b] nih.govacs.orgdioxepin-2-one (BDXO), a structurally related seven-membered lactone, and provides an estimate for the thermodynamic parameters of the oxepanone core.

Polymerization Dynamics of 3,7 Dimethyloxepan 2 One

Principles and Mechanisms of Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization is the primary route for converting cyclic esters, such as 3,7-Dimethyloxepan-2-one, into long-chain polyesters. The thermodynamic driving force for the polymerization of most lactones is the relief of ring strain. For a seven-membered ring like oxepan-2-one, this strain is moderate. The polymerization proceeds via the cleavage of the endocyclic ester bond, followed by the addition of the opened monomer to a growing polymer chain. This process can be initiated by cationic, anionic, coordination-insertion, or enzymatic catalysts. diva-portal.orgmdpi.com

Anionic Ring-Opening Polymerization (AROP) of lactones is initiated by nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. gelest.com The polymerization proceeds through a nucleophilic attack on the monomer. The reaction can follow two potential pathways: a nucleophilic assault on the carbonyl carbon, leading to acyl-oxygen bond cleavage, or an attack on the carbon atom adjacent to the alkyl-oxygen, resulting in alkyl-oxygen bond cleavage. diva-portal.org The former is the more common and productive pathway for polyester synthesis.

The propagation step involves the newly formed alkoxide chain end attacking another monomer molecule, thereby extending the polymer chain. researchgate.net

Mechanism of Anionic ROP of a Lactone:

Initiation: A nucleophilic initiator (e.g., R-O⁻) attacks the carbonyl carbon of the lactone ring. The ring opens, forming an omega-hydroxy carboxylate that is activated as an alkoxide.

Propagation: The terminal alkoxide of the growing chain attacks the carbonyl group of the next monomer, perpetuating the ring-opening process and elongating the polymer chain. diva-portal.org

In the context of this compound, the methyl substituents at the 3 and 7 positions can introduce steric hindrance, potentially influencing the rate of polymerization compared to unsubstituted ε-caprolactone. The electron-donating nature of the methyl groups may also slightly alter the electrophilicity of the carbonyl carbon. AROP can produce high molecular weight polymers with narrow molecular weight distributions if side reactions are minimized. mdpi.com

Cationic Ring-Opening Polymerization (CROP) is initiated by electrophilic species, typically strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids. mdpi.comgelest.com The mechanism involves the activation of the monomer by the cationic initiator.

Mechanism of Cationic ROP of a Lactone:

Initiation: A proton or other cationic species adds to the carbonyl oxygen or the ether oxygen of the lactone, forming a positively charged intermediate.

Propagation: A neutral monomer molecule then acts as a nucleophile, attacking the activated, positively charged growing chain end. This attack, typically an Sɴ2-type process, results in the ring-opening of the activated species and the regeneration of the cationic active center at the new chain end. diva-portal.org

Cationic polymerization of lactones is often more complex and less controlled than anionic or coordination polymerization. diva-portal.org Side reactions, such as intramolecular transesterification (back-biting), can lead to the formation of cyclic oligomers and result in polymers with lower molecular weights and broader polydispersity. encyclopedia.pub For this compound, the specific reaction conditions, including initiator choice, temperature, and solvent, would be critical to controlling the polymerization process.

Controlled Radical Polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. However, these methods operate via radical intermediates and are fundamentally designed for the polymerization of monomers containing carbon-carbon double bonds (vinyl monomers). The mechanism of ROP for lactones proceeds via nucleophilic or electrophilic attack on the ester bond and is not compatible with a radical-based pathway. Therefore, CRP techniques are not used for the direct ring-opening of this compound.

Nitroxide-Mediated Polymerization (NMP) achieves control by employing a stable nitroxide radical to reversibly "cap" the growing polymer chain end. wikipedia.orgicp.ac.ru The process relies on the homolytic cleavage of a C-ON bond in an alkoxyamine initiator, which generates an initiating carbon radical and the persistent nitroxide radical. wikipedia.org The carbon radical initiates polymerization of a vinyl monomer, and the nitroxide reversibly combines with the propagating radical. This reversible termination minimizes irreversible termination reactions between two growing chains, allowing for controlled growth. acs.org This mechanism is not applicable to the ROP of lactones.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization mediates the polymerization of vinyl monomers through the use of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). youtube.com A propagating radical adds to the CTA, forming an intermediate radical, which can then fragment to release a new radical that can re-initiate polymerization. This degenerative chain transfer process establishes an equilibrium between active and dormant chains, providing control over the polymerization. youtube.com While RAFT can be used in combination with ROP to synthesize block copolymers (where a polymer synthesized by RAFT is used to initiate ROP), the RAFT mechanism itself does not facilitate the ring-opening of lactones. mdpi.comnih.gov

Enzymatic Ring-Opening Polymerization represents a green and highly selective alternative to conventional chemical catalysis for polyester synthesis. rsc.org Lipases, particularly Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), are highly efficient catalysts for the ROP of a wide range of lactones, including substituted ε-caprolactone. bohrium.comnih.gov

The mechanism is believed to mimic the first steps of ester hydrolysis in vivo. The active site of the lipase, typically containing a serine residue, acts as a nucleophile to attack the lactone, leading to a ring-opened monomer covalently bound to the enzyme. This acyl-enzyme intermediate then undergoes nucleophilic attack by an initiator (such as water or an alcohol) or the hydroxyl end of a growing polymer chain, releasing the chain and regenerating the active site. nih.gov

Enzymatic polymerization offers several advantages:

High Selectivity: Enzymes can differentiate between various functional groups and stereoisomers.

Mild Conditions: Reactions are typically conducted at moderate temperatures (40-100 °C), minimizing side reactions.

Reduced Contamination: It avoids the use of potentially toxic metal catalysts. rsc.org

Studies on methyl-substituted ε-caprolactone monomers have shown that the position of the substituent significantly affects polymerizability with lipase catalysts. nih.gov This high degree of selectivity makes enzymatic catalysis a powerful tool for polymerizing monomers like this compound to create polyesters with specific microstructures.

Table 1: Representative Data for Lipase-Catalyzed ROP of Substituted ε-Caprolactone

This table presents typical results from the enzymatic ROP of α-methyl- and γ-methyl-ε-caprolactone, which serve as models for the expected behavior of this compound. Data is conceptualized based on published findings for similar systems. nih.gov

| Monomer | Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| α-Methyl-ε-caprolactone | Lipase CA | 60 | 24 | 74 | 11,400 | 1.9 |

| γ-Methyl-ε-caprolactone | Lipase CA | 60 | 48 | 85 | 15,200 | 1.8 |

Note: Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index).

Controlled Radical Polymerization (CRP) Techniques

Strategies for Copolymerization Involving this compound Units

Copolymerization is a fundamental strategy to tailor the properties of polymers. For a substituted ε-caprolactone like this compound, copolymerization could be employed to modify properties such as crystallinity, degradation rate, and mechanical strength. This would typically be achieved through ring-opening polymerization (ROP).

The integration of this compound with alicyclic monomers such as norbornene derivatives would likely require a combination of polymerization techniques. Ring-opening metathesis polymerization (ROMP) is a common method for polymerizing strained cyclic olefins like norbornene. To create copolymers of a lactone and a cyclic olefin, a dual-catalyst system or a catalyst capable of mediating both ROP and ROMP might be necessary. Alternatively, sequential polymerization approaches could be employed where a block of one monomer is synthesized first, followed by the polymerization of the second monomer.

However, there is no specific literature found that details the successful copolymerization of this compound with norbornene or its derivatives. The challenges in such a system would include catalyst compatibility and the differing polymerization mechanisms of the two monomer classes.

The synthesis of block and graft copolymers allows for the creation of materials with unique morphologies and properties, such as thermoplastic elastomers or amphiphilic structures.

Block Copolymers: The synthesis of block copolymers containing poly(this compound) segments would most likely be achieved through controlled/living polymerization techniques. For instance, a living ring-opening polymerization of this compound could be initiated, and after the consumption of the monomer, a second monomer could be added to grow the next block. The reverse sequence is also a possibility.

Graft Copolymers: Graft copolymers can be synthesized through three main strategies: "grafting-from," "grafting-through," and "grafting-onto." In the "grafting-from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of this compound. The "grafting-through" method would involve the polymerization of a macromonomer of this compound. In the "grafting-onto" strategy, pre-synthesized chains of poly(this compound) are attached to a polymer backbone.

While these are established methods for creating block and graft copolymers, no specific examples involving this compound have been reported in the available scientific literature.

Molecular Architecture and Topological Control in Polymerization

Control over the molecular architecture (e.g., linear, branched, star-shaped) and topology of polymers is crucial for fine-tuning their properties. For polyesters derived from lactones, this is typically achieved by careful selection of initiators and polymerization conditions. For example, multifunctional initiators can be used to synthesize star-shaped polymers.

Topological control in the context of polymerization refers to the arrangement and connectivity of monomer units. While achieving precise sequence control in copolymerization is a significant challenge, it can be approached through carefully designed sequential addition of monomers in a living polymerization system. There is currently no information available on the specific control of molecular architecture or topology in the polymerization of this compound.

Influence of Polymerization Conditions on Macroscopic Properties

The macroscopic properties of a polymer, such as its mechanical strength, thermal stability, and crystallinity, are highly dependent on the polymerization conditions. Key parameters that influence these properties include:

Temperature: Polymerization temperature can affect the rate of polymerization, the potential for side reactions (like transesterification), and the stereocontrol of the polymerization, which in turn influences crystallinity and melting point.

Catalyst/Initiator: The choice of catalyst or initiator is critical. It determines the polymerization mechanism (e.g., coordination-insertion, anionic, cationic) and can influence the molecular weight, molecular weight distribution, and stereochemistry of the resulting polymer.

Monomer and Initiator Concentration: These concentrations affect the polymerization rate and the final molecular weight of the polymer.

Solvent: The polarity of the solvent can influence the solubility of the monomer and polymer, as well as the activity of the catalyst, thereby affecting the polymerization kinetics and the properties of the final product.

Advanced Materials Applications of 3,7 Dimethyloxepan 2 One Derived Polymers

Photoresist Technology and Lithographic Applications

Photoresists are light-sensitive materials used in microlithography to create patterns on substrates. Chemically amplified resists, the cornerstone of modern lithography, rely on polymers containing acid-labile groups. Upon exposure to radiation, a photoacid generator produces a small amount of acid, which then catalytically cleaves the acid-labile groups in the polymer during a post-exposure bake. This chemical change leads to a solubility difference between the exposed and unexposed regions of the resist.

Lactone-containing monomers are often incorporated into photoresist polymers for 193 nm (ArF) lithography to enhance properties such as plasma etch resistance and adhesion. aip.orgresearchgate.net

Design and Synthesis of Acid-Labile Polymer Components

The general design of acid-labile polymers for photoresists involves incorporating protecting groups that can be removed by an acid-catalyzed reaction. For polyesters derived from lactones, acid-labile groups would typically be incorporated as side chains on the polymer backbone. However, there is no specific information available detailing the synthesis of polymers from 3,7-Dimethyloxepan-2-one designed to have acid-labile properties for photoresist applications.

Performance Metrics in Advanced Lithography (e.g., ArF, EUV)

Key performance metrics for photoresists in advanced lithography include resolution, line-width roughness (LWR), and sensitivity. The chemical structure of the polymer plays a crucial role in determining these properties. For instance, the bulkiness of the polymer and the efficiency of the deprotection reaction can influence the ultimate resolution. No performance data for polymers based on this compound in ArF or Extreme Ultraviolet (EUV) lithography has been found in the reviewed literature. nih.gov

Mechanisms of Acid-Catalyzed Deprotection in Resist Films

The mechanism of acid-catalyzed deprotection in chemically amplified resists is a well-understood process. The photogenerated acid protonates a labile group on the polymer, leading to its cleavage and the generation of a more soluble functional group (like a carboxylic acid or a phenol) and a volatile byproduct. The acid catalyst is then regenerated to act again, amplifying the chemical change. While this is a general mechanism, the specific kinetics and byproducts for a polymer derived from this compound are not documented.

Biodegradable Polymer Development from Lactone Monomers

The ring-opening polymerization of lactones is a primary method for producing biodegradable aliphatic polyesters. cmu.edunih.gov These polymers are of great interest as sustainable alternatives to conventional plastics. The properties of the resulting polyesters, such as their degradation rate, crystallinity, and mechanical strength, are highly dependent on the structure of the parent lactone. Methyl substitutions on the lactone ring, as in this compound, would be expected to influence these properties, potentially increasing hydrophobicity and slowing the degradation rate compared to unsubstituted polycaprolactone. However, specific studies on the synthesis and characterization of biodegradable polymers from this compound are not available.

Biomedical Polymer Research and Drug Delivery System Development

Biodegradable and biocompatible polymers are extensively researched for biomedical applications, including drug delivery, tissue engineering, and medical implants. nih.gov Polyesters derived from lactones are particularly prominent in this field. They can be formulated into various drug delivery systems such as nanoparticles, microparticles, and implants to provide controlled and sustained release of therapeutic agents. The methyl groups in a polymer of this compound would likely increase its hydrophobicity, which could be advantageous for encapsulating hydrophobic drugs. Despite this potential, there is no specific research found that details the use of poly(this compound) in biomedical or drug delivery applications.

Advanced Characterization and Computational Studies of 3,7 Dimethyloxepan 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within a molecule. For 3,7-Dimethyloxepan-2-one, a combination of techniques is employed to confirm its structural integrity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbon of the lactone is characteristically found at a low field (downfield) in the spectrum. whitman.edu The carbons bonded to the oxygen atom (C7) will also be shifted downfield. The chemical shifts of the aliphatic carbons in the ring and the methyl substituents will appear at higher fields (upfield). The number of distinct signals can help confirm the presence of stereoisomers if a mixture is present. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is a hypothetical representation based on typical values for similar structural motifs.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~175 |

| 3 | ~2.5 (m) | ~40 |

| 4 | ~1.8 (m) | ~30 |

| 5 | ~1.6 (m) | ~25 |

| 6 | ~1.9 (m) | ~35 |

| 7 | ~4.2 (m) | ~75 |

| 3-CH₃ | ~1.2 (d) | ~18 |

| 7-CH₃ | ~1.3 (d) | ~20 |

Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopies such as Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically observed in the range of 1730-1750 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations and C-H stretching and bending vibrations for the aliphatic portions of the molecule. The absence of a broad O-H stretching band would confirm the cyclic ester structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity may vary. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. rsc.org

Table 2: Predicted Vibrational Frequencies for this compound This data is a hypothetical representation based on typical values for similar functional groups.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1735 (strong) | 1735 (moderate) |

| C-O Stretch | 1250-1100 (strong) | 1250-1100 (weak) |

| C-H Stretch (sp³) | 2980-2850 (strong) | 2980-2850 (strong) |

| C-H Bend (sp³) | 1470-1350 (moderate) | 1470-1350 (moderate) |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of lactones in mass spectrometry often involves characteristic pathways. libretexts.org Common fragmentation patterns for cyclic esters include the loss of small neutral molecules such as CO and CO₂. Alpha-cleavage adjacent to the carbonyl group and ring-opening reactions are also prevalent. miamioh.edu The fragmentation pattern for this compound would be expected to show fragments resulting from the loss of the methyl groups and cleavage of the oxepane (B1206615) ring.

X-ray Diffraction Analysis for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity of atoms and the stereochemistry of the chiral centers at positions 3 and 7.

The crystal structure would reveal the conformation of the seven-membered oxepane ring, which is known to be flexible and can adopt several low-energy conformations. wikipedia.org Analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the solid-state properties of the compound. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations can be employed to predict a variety of molecular properties of this compound. By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, vibrational frequencies, and electronic properties.

Calculated NMR chemical shifts and vibrational frequencies from DFT can be compared with experimental spectra to aid in their assignment and interpretation. scifiniti.com Furthermore, DFT allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals provide valuable information about the molecule's reactivity, including its susceptibility to nucleophilic and electrophilic attack. researchgate.net

Table 3: Hypothetical DFT-Calculated Properties for this compound This data is a hypothetical representation based on theoretical calculations for similar molecules.

| Property | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | (Value would be calculated) |

| Dipole Moment (Debye) | (Value would be calculated) |

| HOMO Energy (eV) | (Value would be calculated) |

| LUMO Energy (eV) | (Value would be calculated) |

| HOMO-LUMO Gap (eV) | (Value would be calculated) |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules like this compound. These simulations model the movement of atoms over time, providing insights into the conformational landscape and the nature of interactions with other molecules.

For substituted oxepan-2-ones, the seven-membered ring is not planar and exists in several low-energy conformations, primarily chair and boat forms, along with various twist conformations that serve as intermediates in their interconversion. The presence and location of methyl groups, as in this compound, significantly influence the relative energies of these conformers and the barriers to their interconversion.

Conformational Landscape:

The conformational preference of the oxepan-2-one ring is a delicate balance of minimizing torsional strain and steric interactions. The chair conformation is often the most stable, but the relative stability can be altered by the positioning of substituents. For this compound, the methyl groups at the 3- and 7-positions will adopt pseudo-equatorial or pseudo-axial orientations in the various ring conformations. The thermodynamically most stable conformer will be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions.

Intermolecular Interactions:

MD simulations are also instrumental in studying how this compound interacts with other molecules, such as solvents or other reactants. The primary site for intermolecular interactions is the ester group, particularly the carbonyl oxygen, which can act as a hydrogen bond acceptor.

In a solution, solvent molecules will arrange themselves around the lactone in a way that maximizes favorable interactions. MD simulations can reveal the structure of this solvation shell and the dynamics of solvent exchange. In the context of chemical reactions, these simulations can illustrate how a reactant molecule approaches the lactone and the role of intermolecular forces in orienting the molecules for a reaction.

A hypothetical representation of the relative energies of different conformers for a dimethyl-substituted oxepan-2-one is presented in the table below, based on general principles for substituted cycloalkanes.

| Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |

| Chair (diequatorial) | 0.0 | Minimal steric strain |

| Chair (axial-equatorial) | 1.5 - 2.5 | 1,3-diaxial interactions |

| Twist-Chair | 3.0 - 4.0 | Increased torsional strain |

| Boat | 4.0 - 5.0 | Transannular interactions |

| Twist-Boat | 5.0 - 6.0 | High torsional and steric strain |

Note: This table is illustrative and actual values for this compound would require specific computational studies.

Quantum Chemical Studies of Reaction Pathways and Intermediates

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed electronic-level understanding of chemical reactions. These studies are crucial for elucidating reaction mechanisms, identifying transition states, and characterizing the structure and stability of reaction intermediates.

For this compound, quantum chemical studies can be applied to understand its synthesis and reactivity. For instance, the Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone (B45756) is a common route to such lactones. Computational studies can model this reaction, detailing the migration of the more substituted carbon atom to form the seven-membered ring.

Reaction Pathways:

The study of reaction pathways involves mapping the potential energy surface that connects reactants to products. This map includes energy minima corresponding to reactants, products, and any stable intermediates, as well as saddle points representing transition states. The energy difference between the reactants and the highest energy transition state determines the activation energy and, consequently, the reaction rate.

For a reaction involving this compound, such as its hydrolysis or ring-opening polymerization, quantum chemical calculations can predict the most likely mechanism. For example, in acid-catalyzed hydrolysis, calculations can model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule, and the subsequent ring-opening.

Reaction Intermediates:

During a chemical reaction, short-lived, high-energy species known as intermediates may be formed. Quantum chemical calculations are invaluable for determining the geometry, electronic structure, and stability of these transient species. In the formation or reaction of this compound, various carbocationic or tetrahedral intermediates could be involved.

For example, in a ring-opening polymerization initiated by a nucleophile, a tetrahedral intermediate would be formed at the carbonyl carbon. DFT calculations can provide detailed information about the bond lengths and angles of this intermediate, as well as its energetic stability relative to the reactants and products.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a quantum chemical study of a reaction involving a substituted oxepan-2-one.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 | +15.2 | C-O bond forming: 2.1 Å |

| 3 | Tetrahedral Intermediate | -5.7 | C-O bond length: 1.4 Å |

| 4 | Transition State 2 | +12.8 | Ring C-O bond breaking: 2.0 Å |

| 5 | Products | -10.3 | - |

Note: This table is a generalized representation. Specific values would depend on the actual reaction and computational level of theory.

Future Perspectives and Emerging Research Avenues for 3,7 Dimethyloxepan 2 One

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of monomers is a critical first step in polymer production, and there is a significant push towards greener and more sustainable methods. dcatvci.orgmdpi.com For 3,7-Dimethyloxepan-2-one, future research will likely focus on moving away from traditional multi-step organic syntheses that often rely on harsh reagents and generate considerable waste.

A primary avenue of exploration will be the use of biocatalysis. nih.govcore.ac.ukresearchgate.net Enzymatic synthesis offers a highly selective and environmentally benign route to chiral lactones. nih.gov Lipases and other enzymes could be employed for the oxidative lactonization of corresponding diols or the Baeyer-Villiger oxidation of cyclic ketones to produce this compound. nih.gov These biocatalytic processes often occur under mild conditions in aqueous media, significantly reducing the environmental footprint. nih.gov The inherent stereoselectivity of enzymes could also be harnessed to produce enantiomerically pure monomers, which is crucial for controlling the properties of the resulting polymers.

Another promising green chemistry approach is the utilization of renewable feedstocks. Research could explore pathways to derive the precursor molecules for this compound from biomass, further enhancing the sustainability of the entire polymer lifecycle.

| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild reaction conditions, reduced waste, potential for stereocontrol. nih.gov | Identification and engineering of suitable enzymes (e.g., lipases, Baeyer-Villiger monooxygenases). |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Development of synthetic routes from biomass-derived platform chemicals. |

| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. researchgate.net | Integration of enzymatic steps into traditional synthetic pathways. |

Exploration of Novel Catalytic Systems for Polymerization

The ring-opening polymerization (ROP) of lactones is the primary method for producing polyesters, and the choice of catalyst plays a pivotal role in controlling the polymerization process and the final polymer properties. nih.govmdpi.comnih.gov For this compound, significant research is anticipated in the development of novel catalytic systems that offer enhanced control, activity, and sustainability.

Organocatalysis is a particularly promising area. nih.govmdpi.comnih.gov Metal-free catalysts, such as strong organic bases and acids, are increasingly favored to avoid metal contamination in the final polymer, which is especially important for biomedical applications. mdpi.com The exploration of various organocatalysts for the ROP of this compound will be crucial to understand the structure-activity relationships and to achieve controlled polymerizations with predictable molecular weights and narrow dispersities. The steric hindrance introduced by the methyl groups on the lactone ring may influence the choice and efficiency of the organocatalyst. birmingham.ac.uk

Enzymatic catalysis , particularly with lipases, offers another green and highly selective route for the polymerization of lactones. researchgate.net The use of enzymes could allow for polymerization under mild conditions and potentially provide control over the stereochemistry of the resulting polymer if a racemic mixture of the monomer is used.

Furthermore, the development of bimetallic and multifunctional catalysts could offer synergistic effects, leading to enhanced polymerization rates and better control over the polymer architecture. nih.govresearchgate.net These advanced catalytic systems could enable the synthesis of complex polymer structures, such as block copolymers, from this compound and other monomers.

| Catalytic System | Key Advantages for this compound Polymerization | Emerging Research Trends |

| Organocatalysis | Metal-free, avoiding catalyst contamination; tunable reactivity. nih.govmdpi.com | Development of highly active and selective organic catalysts; understanding the impact of monomer structure on catalysis. birmingham.ac.uk |

| Enzymatic Catalysis | Green and sustainable; high selectivity; mild reaction conditions. researchgate.net | Screening for and engineering of lipases with high activity towards substituted lactones. |

| Multifunctional Catalysts | Enhanced control over polymer architecture; potential for synergistic activity. nih.govresearchgate.net | Design of catalysts with multiple active sites for controlled copolymerization. |

Rational Design of High-Performance Polymers

The methyl substituents on the oxepane (B1206615) ring of this compound are expected to significantly influence the properties of the resulting polymer, poly(this compound), compared to its unsubstituted counterpart, poly(ε-caprolactone) (PCL). The rational design of polymers with specific performance characteristics will be a key research focus.

The presence of methyl groups is likely to decrease the crystallinity of the polymer, leading to a more amorphous material with a lower melting point and potentially enhanced flexibility and toughness. researchgate.net The position of these substituents will also play a crucial role in determining the polymer's properties. birmingham.ac.uk Understanding these structure-property relationships will be essential for tuning the mechanical and thermal properties of the resulting polyesters. rsc.orgmdpi.com

Future research will likely involve the synthesis of a range of copolymers of this compound with other lactones, such as ε-caprolactone or lactide. rsc.org This will allow for the fine-tuning of properties like degradation rate, mechanical strength, and thermal stability to meet the requirements of specific applications. The ability to control the monomer sequence in these copolymers will be a significant area of investigation.

Development of Multifunctional Materials

The unique properties anticipated for poly(this compound) open up possibilities for its use in the development of multifunctional materials. These are advanced materials designed to perform multiple tasks, often in response to external stimuli.

One promising area is in the field of biomedical applications . mdpi.commdpi.comresearchgate.net The biodegradability and biocompatibility of polyesters make them suitable for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants. The altered degradation kinetics and mechanical properties of poly(this compound) compared to PCL could be advantageous for these applications. For example, a faster degradation rate could be beneficial for certain drug delivery profiles or for scaffolds that need to degrade as new tissue forms.

Furthermore, the polymer backbone could be further functionalized to introduce specific functionalities. This could involve the synthesis of block copolymers where one block is poly(this compound) and the other possesses a specific function, such as thermo-responsiveness or conductivity. mdpi.comresearchgate.net This approach could lead to the development of "smart" materials that can respond to changes in their environment.

Synergistic Experimental and Computational Research

To accelerate the development and understanding of polymers derived from this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling will be indispensable.

Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the polymerization mechanisms with different catalytic systems. nih.gov These studies can help in understanding the energetics of the reaction pathways and in predicting the reactivity of the monomer. Molecular dynamics simulations can be employed to predict the bulk properties of the resulting polymers, such as their mechanical and thermal characteristics, and to understand the impact of the methyl substituents on the polymer chain conformation and packing. researchgate.net

This computational data can then guide experimental work by identifying promising catalytic systems and predicting the properties of the resulting polymers. Conversely, experimental results will be crucial for validating and refining the computational models, leading to a powerful feedback loop that can significantly accelerate the design and development of new materials based on this compound.

Q & A

Q. What visualization tools best illustrate the structure-activity relationship (SAR) of this compound analogs in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.